N-benzyl-N'-(4-methoxybenzyl)ethanediamide
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Overview
Description
N-benzyl-N’-(4-methoxybenzyl)ethanediamide is an organic compound that belongs to the class of ethanediamides It is characterized by the presence of benzyl and 4-methoxybenzyl groups attached to the ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-(4-methoxybenzyl)ethanediamide typically involves the reaction of benzylamine and 4-methoxybenzylamine with ethanediamide. One common method involves the use of protecting groups to ensure selective reactions. For instance, the 4-methoxybenzyl group can be introduced using 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide . The reaction is usually carried out under mild conditions to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N-benzyl-N’-(4-methoxybenzyl)ethanediamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-(4-methoxybenzyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and 4-methoxybenzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated ethanediamides.
Scientific Research Applications
N-benzyl-N’-(4-methoxybenzyl)ethanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N’-(4-methoxybenzyl)ethanediamide involves its interaction with specific molecular targets. For instance, it can bind to DNA and proteins, affecting their function. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-methoxybenzylamine
- N-(4-methoxybenzyl)-N’-(4-methylbenzyl)ethanediamide
- N-(4-methoxybenzyl) thiosemicarbazone derivatives
Uniqueness
N-benzyl-N’-(4-methoxybenzyl)ethanediamide is unique due to the presence of both benzyl and 4-methoxybenzyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-benzyl-N'-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-22-15-9-7-14(8-10-15)12-19-17(21)16(20)18-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHNFUCMIBHSKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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